N'-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide
Description
N'-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide is a benzimidamide derivative characterized by a benzimidamide core substituted with a 3-oxopiperazinyl group. The 3-oxopiperazine moiety introduces a ketone oxygen into the piperazine ring, enhancing hydrogen-bonding capabilities and influencing electronic properties.
Properties
IUPAC Name |
N'-hydroxy-2-(3-oxopiperazin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-11(14-17)8-3-1-2-4-9(8)15-6-5-13-10(16)7-15/h1-4,17H,5-7H2,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPKBBKWOJNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide typically involves the reaction of 2-(3-oxopiperazin-1-yl)benzonitrile with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxopiperazinone moiety can be reduced to form a piperazine derivative.
Substitution: The benzimidamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide derivatives with carbonyl functionalities.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Scientific Research Applications
N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the oxopiperazinone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinction lies in its 3-oxopiperazinyl substituent , which differentiates it from other benzimidamides:
- Fluorinated benzimidamides (e.g., (E)-2-fluoro-N′-phenylbenzimidamide) feature halogen substituents that promote N–H⋯F interactions and isostructurality in crystal packing, as observed in polymorphic forms ().
- N'-Hydroxy-2-(4-methylpiperazinyl)benzimidamide () substitutes a methyl group for the ketone oxygen, reducing polarity and altering solubility.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Solubility | Key Interactions |
|---|---|---|---|---|---|
| N'-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide | C₁₂H₁₅N₄O₂ | 263.28 | 3-oxopiperazinyl | Moderate in DMF/EtOH | N–H⋯O, π-π stacking |
| (E)-2-fluoro-N′-phenylbenzimidamide | C₁₃H₁₂FN₃ | 229.25 | 2-fluoro, phenyl | Low in water | N–H⋯F, C–H⋯π |
| N'-Hydroxy-2-(4-methylpiperazinyl)benzimidamide | C₁₂H₁₈N₄O | 234.30 | 4-methylpiperazinyl | High in ethanol | N–H⋯N, van der Waals |
- Solubility Trends : The 3-oxopiperazinyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to fluorinated analogs, which exhibit poor aqueous solubility ().
- Thermal Stability : The ketone oxygen may lower the melting point relative to methyl-substituted analogs (cf. : m.p. ~90–95°C for a related amidine).
Crystallographic and Supramolecular Behavior
- Isostructurality : Fluorinated benzimidamides exhibit 3D isostructurality due to robust N–H⋯F and π-interactions (). The target compound’s 3-oxopiperazinyl group may instead favor N–H⋯O hydrogen bonds , leading to distinct packing motifs.
- Crystal Engineering : The ketone oxygen’s electronegativity could stabilize layered structures, contrasting with halogen-driven dimeric motifs in fluorinated analogs.
Key Research Findings and Implications
Substituent-Driven Properties : The 3-oxopiperazinyl group enhances hydrogen-bonding capacity, making the compound suitable for designing stable co-crystals or prodrugs.
Pharmacological Potential: Structural similarities to neurokinin-3 antagonists () warrant further exploration in receptor binding assays.
Synthetic Challenges : The ketone group may necessitate protective strategies during synthesis to avoid side reactions (e.g., oxidation or nucleophilic attack).
Biological Activity
N'-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzimidazole core, which is known for its pharmacological versatility. The presence of the hydroxy and piperazinyl groups enhances its solubility and biological interactions.
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various signaling pathways, such as aromatase and aldosterone synthase. For instance, related compounds exhibit potent inhibition with IC50 values in the nanomolar range, indicating strong enzymatic inhibition capabilities .
- Cytokine Modulation : this compound has been reported to inhibit the release of pro-inflammatory cytokines, such as TNFα, in microglial cells, suggesting potential neuroprotective effects .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), significant reductions in cell viability were observed at nanomolar concentrations. The compound demonstrated an IC50 value of 0.12 μM against MCF-7 cells after 72 hours of exposure, indicating potent anticancer properties without significant toxicity to normal cells .
Case Study 2: Neuroprotective Potential
Research into the neuroprotective effects of this compound revealed its ability to inhibit LPS-induced TNFα release in microglial cells. This suggests a potential application in treating neuroinflammatory conditions, such as HIV-associated neurocognitive disorders (HAND), where inflammation plays a critical role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
